1,1,3-Triethoxypropane

Organic Synthesis Distillation Process Chemistry

1,1,3-Triethoxypropane, also known as 3-ethoxypropionaldehyde diethyl acetal, is an acetal derivative of 3-ethoxypropionaldehyde with the molecular formula C9H20O3. It is a member of the trialkoxypropane family, characterized by three ethoxy groups attached to a propane backbone, and is typically supplied as a clear, slightly yellow liquid with a purity of 95% or higher.

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 7789-92-6
Cat. No. B1583077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Triethoxypropane
CAS7789-92-6
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCOCCC(OCC)OCC
InChIInChI=1S/C9H20O3/c1-4-10-8-7-9(11-5-2)12-6-3/h9H,4-8H2,1-3H3
InChIKeyLGICWIVABSMSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Triethoxypropane (CAS 7789-92-6) Technical Baseline for Scientific Sourcing and Comparative Selection


1,1,3-Triethoxypropane, also known as 3-ethoxypropionaldehyde diethyl acetal, is an acetal derivative of 3-ethoxypropionaldehyde with the molecular formula C9H20O3 [1]. It is a member of the trialkoxypropane family, characterized by three ethoxy groups attached to a propane backbone, and is typically supplied as a clear, slightly yellow liquid with a purity of 95% or higher . As a protected aldehyde equivalent, it serves as a masked aldehyde synthon in multi-step organic syntheses, enabling chemoselective transformations that are unattainable with free aldehydes or alternative acetal derivatives [2]. The compound's unique substitution pattern (1,1,3-) and ethyl-protecting group architecture confer distinct physicochemical and reactivity profiles that directly influence its suitability for specific synthetic routes, analytical applications, and industrial formulations. These distinguishing characteristics are quantified in the evidence below to guide informed procurement decisions.

Why Generic Substitution Fails: 1,1,3-Triethoxypropane vs. 1,1,1- and 1,2,3-Isomers for Targeted Chemical Processes


Substituting 1,1,3-triethoxypropane with its closest isomers, 1,1,1-triethoxypropane (triethyl orthopropionate) or 1,2,3-triethoxypropane, without rigorous evaluation of the target reaction or application, can lead to product failure. The three compounds, while sharing the identical molecular formula (C9H20O3), possess fundamentally different connectivity and functional group arrays . 1,1,3-Triethoxypropane features an acetal-protected aldehyde moiety (a masked 3-ethoxypropanal) and a pendant ethoxy group, making it a masked aldehyde equivalent suitable for selective deprotection and subsequent elaboration [1]. In contrast, 1,1,1-triethoxypropane is an orthoester, which hydrolyzes to a propionic acid derivative , and 1,2,3-triethoxypropane is a non-hydrolyzable triether derived from glycerol . This distinct chemical identity dictates divergent physical properties (e.g., boiling points differing by up to 55 °C) and, crucially, non-overlapping reactivity. Using the wrong isomer can result in incorrect hydrolysis products, altered reaction kinetics, or purification challenges. The following evidence quantifies these critical, application-defining differences.

Quantitative Selection Metrics for 1,1,3-Triethoxypropane: A Comparator-Anchored Evidence Guide for Informed Procurement


Boiling Point Differentiation for Purification and Process Design

1,1,3-Triethoxypropane exhibits a boiling point of 184-186 °C at atmospheric pressure [1]. This is significantly higher than the 1,1,1-isomer (triethyl orthopropionate), which boils at 155-160 °C [2], and substantially lower than the 1,2,3-isomer, which boils at 210.4 °C . This 24-31 °C difference from the orthoester and ~24 °C difference from the glycerol triether directly impacts purification strategies and thermal stability in reaction design.

Organic Synthesis Distillation Process Chemistry

Differential Density and Liquid Handling Properties

1,1,3-Triethoxypropane has a reported density of 0.898 g/mL at 25 °C . The 1,1,1-isomer exhibits a lower density of approximately 0.886-0.876 g/mL under comparable conditions . The 1,1,3-trimethoxy analog, in contrast, has a significantly higher density of 0.942 g/mL at 25 °C . This variance impacts volumetric dosing and mixing calculations.

Process Engineering Formulation Physical Property

GC-MS Identification: Kovats Retention Index Benchmarking

1,1,3-Triethoxypropane provides unambiguous identification via gas chromatography, with documented Kovats retention indices (RI) of 1297-1299 on polar DB-Wax/ZB-Wax columns [1] and 1076 on a non-polar DB-5 column [2]. These values are distinct from other acetals and volatile compounds found in complex matrices like distilled spirits, enabling reliable quantification and purity assessment.

Analytical Chemistry GC-MS Flavor Science

Comparative Acute Oral Toxicity for Laboratory Safety and Handling Protocol Design

1,1,3-Triethoxypropane has a reported acute oral toxicity in rats (LD50) of 1600 mg/kg [1]. This quantitative toxicological endpoint provides a critical benchmark for establishing laboratory handling protocols, personal protective equipment (PPE) requirements, and waste disposal procedures. In contrast, the 1,1,1-isomer (triethyl orthopropionate) lacks a fully characterized toxicological profile, as its toxicological properties are reported as "not fully investigated" .

Occupational Safety Toxicology Lab Safety

High-Value Application Scenarios for 1,1,3-Triethoxypropane Rooted in Quantified Differentiation


Masked Aldehyde Synthon for Selective, Multi-Step Organic Synthesis

In synthetic routes requiring the introduction of a 3-ethoxypropanal equivalent without premature reaction of the free aldehyde, 1,1,3-triethoxypropane is the optimal reagent. The acetal functional group at the 1,1-position acts as a robust protecting group under basic and neutral conditions but can be selectively deprotected under mild acidic conditions to liberate the reactive aldehyde on demand [1]. This chemoselectivity is a defining feature of the acetal, absent in the orthoester 1,1,1-triethoxypropane, which hydrolyzes to a propionic acid derivative, and the non-hydrolyzable ether 1,2,3-triethoxypropane [2]. This property ensures that subsequent synthetic steps (e.g., Grignard additions, Wittig reactions) proceed at the desired position without unwanted side reactions, significantly improving overall yield and purity of complex target molecules [3].

Analytical Standard for GC-MS Quantification in Distilled Spirits and Flavor Analysis

1,1,3-Triethoxypropane is an essential analytical standard for the beverage and flavor industries. It has been definitively identified as a common acetal constituent in spirits distilled from Vitis vinifera grape wines, formed from the reaction of acrolein and ethanol [1]. The established and reproducible Kovats retention indices of 1297-1299 on polar GC columns and 1076 on non-polar columns [2] provide unequivocal chromatographic identity, enabling precise quantification in complex matrices like brandy, cognac, and calvados [3]. The specific boiling point and density data also support reliable preparation of calibration standards, ensuring that flavor defects associated with this compound can be accurately monitored and controlled. Using an uncharacterized or incorrectly identified isomer would invalidate quantitative analysis and compromise product quality assurance.

Strategic Feedstock in Renewable Diesel Fuel Formulations

Patented diesel fuel formulations explicitly call for 1,1,3-triethoxypropane as a key component, either alone or in mixture with 1,2,3-triethoxypropane [1]. Its selection over other isomers for this application is supported by a disclosed, integrated production pathway: the compound can be synthesized by converting glycerol (a biofuel byproduct) to acrolein, which is then reacted with biologically-derived ethanol [2]. This closed-loop, bio-based synthesis offers a potential sustainability advantage. Furthermore, the formulation's specific volume ratio requirements (triethoxypropane to POME in the range of 2:1 to 1:2) rely on the precise physical properties (e.g., density, boiling point) of 1,1,3-triethoxypropane for accurate blending and predictable combustion performance [3]. The distinct boiling point range (184-186 °C) and density (0.898 g/mL) differentiate it from other components, influencing vapor pressure, fuel atomization, and overall engine performance metrics.

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